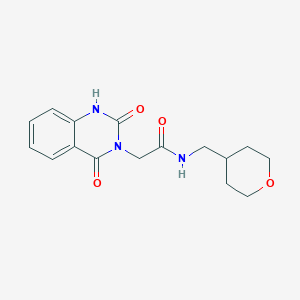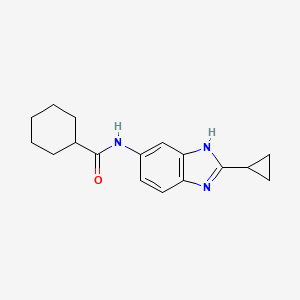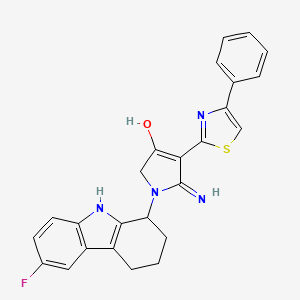![molecular formula C16H14BrN3O3 B10984706 5-bromo-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide](/img/structure/B10984706.png)
5-bromo-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Bromination: Introduction of the bromine atom at the desired position on the quinazolinone ring.
Coupling with furan-2-carboxamide: This step involves the formation of an amide bond between the quinazolinone derivative and furan-2-carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The quinazolinone core can undergo oxidation or reduction reactions, leading to different oxidation states and derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, leading to modulation of their activity. This can result in inhibition of enzyme activity, alteration of receptor signaling pathways, or other biological effects.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3(4H)-quinazolinyl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Furan-2-carboxamide derivatives: Compounds with the furan-2-carboxamide moiety also show diverse biological activities.
Uniqueness
5-bromo-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide is unique due to the combination of the quinazolinone and furan-2-carboxamide moieties, which may result in synergistic effects and enhanced biological activity compared to individual derivatives.
Properties
Molecular Formula |
C16H14BrN3O3 |
|---|---|
Molecular Weight |
376.20 g/mol |
IUPAC Name |
5-bromo-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-10-19-12-5-3-2-4-11(12)16(22)20(10)9-8-18-15(21)13-6-7-14(17)23-13/h2-7H,8-9H2,1H3,(H,18,21) |
InChI Key |
ZVZGHUJGPYSYME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B10984628.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10984629.png)
![1-(4-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10984636.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B10984639.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide](/img/structure/B10984643.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10984645.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10984652.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-methoxybenzyl)imidazolidine-2,4-dione](/img/structure/B10984653.png)

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(1H-pyrrol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B10984669.png)


![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B10984704.png)
![4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B10984708.png)
